molecular formula C13H17FN2O2 B7968477 Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B7968477
M. Wt: 252.28 g/mol
InChI Key: DCYCVVYIEGBLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS 1356342-83-0) is a high-value, fluorinated piperidine derivative serving as a versatile heterocyclic building block in medicinal chemistry and pharmaceutical research . The compound features a benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen and a primary amine at the 3-position, making it a crucial intermediate for constructing more complex molecules via further functionalization of the amine group . The incorporation of a fluorine atom, a common bioisostere, can significantly influence a molecule's pharmacokinetic properties, metabolic stability, and electronic characteristics, making this scaffold particularly valuable in drug discovery . Piperidine-based structures are recognized as privileged scaffolds in the development of bioactive molecules, often serving as key fragments for various therapeutic targets . As such, this compound is an essential reagent for researchers developing new active pharmaceutical ingredients (APIs) and investigating structure-activity relationships (SAR). It is supplied with a high purity level (98%+) and is intended for research and development purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCVVYIEGBLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prolinol Precursor Activation

Prolinol derivatives are treated with fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position. The reaction proceeds via an electrophilic fluorination mechanism, where the hydroxyl group of prolinol is replaced by fluorine under mild conditions (e.g., −10°C to 25°C).

Ring Enlargement via Cyclization

Post-fluorination, the prolinol derivative undergoes acid-catalyzed cyclization to form the piperidine ring. For example, using trifluoroacetic acid (TFA) in dichloromethane at reflux (40°C) achieves ring closure with >90% conversion. This step is critical for establishing the cis or trans configuration of the amino and fluorine groups.

Introduction of the 3-Amino Group

The 3-amino group is typically introduced via nucleophilic substitution or reductive amination . A patent describing the synthesis of trans-3-methyl-5-benzylaminopiperidine provides a adaptable framework.

Nucleophilic Substitution with Benzylamine

In a representative procedure, a sulfonate ester intermediate (e.g., 3-methyl-5-sulfonyloxy-piperidine) reacts with excess benzylamine at 160–200°C under solvent-free conditions. This yields the 3-benzylamino derivative with 65–75% isolated yield after column chromatography.

Key Reaction Parameters:

  • Temperature: 160–200°C

  • Solvent: Neat (solvent-free)

  • Catalyst: None required

  • Yield: 65–75%

Reductive Amination Alternatives

For stereochemical control, reductive amination of 3-ketopiperidine derivatives using sodium cyanoborohydride (NaBH3CN) in methanol has been reported. This method affords the 3-amino group with retention of configuration, though fluorination must precede this step to avoid side reactions.

Carboxylation at the 1-Position

The benzyl-protected carboxylate group is introduced via carbamate formation using benzyl chloroformate (Cbz-Cl).

Carbamate Formation

The piperidine nitrogen is treated with Cbz-Cl in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). For example:

Piperidine derivative+Cbz-ClEt3N, CH2Cl2Benzyl 1-carboxylate[2][3]\text{Piperidine derivative} + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Benzyl 1-carboxylate} \quad

Optimized Conditions:

  • Base: 1.2 equiv. Et3N

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 80–85%

Stereochemical Control and Resolution

The relative stereochemistry of the 3-amino and 5-fluorine groups significantly impacts biological activity. Enantioselective synthesis via chiral auxiliaries or catalytic asymmetric hydrogenation is preferred.

Chiral Prolinol Derivatives

Using (S)-prolinol as a starting material ensures the desired (3R,5S) configuration. Fluorination and ring expansion preserve chirality, yielding enantiomerically pure product (>98% ee).

Diastereomeric Salt Resolution

For racemic mixtures, resolution with chiral acids (e.g., tartaric acid) separates enantiomers. This method, though effective, reduces overall yield by 30–40%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical Outcome
Prolinol Ring ExpansionFluorination → Cyclization → Cbz-Cl70–75>98% ee
Nucleophilic SubstitutionSulfonate → Benzylamine → Cbz-Cl60–65Racemic
Reductive AminationKetone → NaBH3CN → Cbz-Cl50–55Variable

Advantages of Prolinol Route:

  • High enantioselectivity

  • Fewer purification steps

  • Scalable to multi-gram quantities

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/heptane gradient) or recrystallization from ethanol/water. Characterization by 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirms structure and purity.

Analytical Data Highlights

  • 19F^{19}\text{F} NMR : δ −115 ppm (CF, axial conformation)

  • MS (ESI+) : m/z 279.1 [M+H]+

  • HPLC Purity : >99% (C18 column, acetonitrile/water)

Challenges and Mitigation Strategies

Fluorine-Induced Reactivity

The electron-withdrawing fluorine atom can deactivate the piperidine ring toward electrophiles. Using bulky bases (e.g., DIPEA) minimizes unwanted side reactions during carboxylation.

Byproduct Formation

Over-alkylation during benzylamine substitution is mitigated by strict temperature control (160–200°C) and excess benzylamine (4 equiv.) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Similarities

The following table summarizes critical structural and functional attributes of benzyl 3-amino-5-fluoropiperidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Fluorine Atoms Key Applications/Safety Notes
This compound 1932350-85-0 C₁₃H₁₇FN₂O₂ 252.29 3-amino, 5-fluoro 1 Chiral intermediate in drug synthesis
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.25 4-amino 0 Limited toxicological data; positional isomer with altered reactivity
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate 1932247-39-6 C₁₀H₁₉FN₂O₂ 218.27 3-amino, 5-fluoro 1 Steric protection via tert-butyl group; chiral synthon
Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate 1562988-38-8 C₁₃H₁₆F₂N₂O₂ 270.28 5-amino, 3,3-difluoro 2 Enhanced metabolic stability; potential for prolonged half-life

Impact of Structural Variations

Fluorine Substitution
  • Monofluoro vs. Difluoro: The difluoro analog (CAS: 1562988-38-8) exhibits increased lipophilicity and metabolic stability compared to the monofluoro compound (CAS: 1932350-85-0). The additional fluorine at position 3 may reduce oxidative metabolism, extending its half-life in vivo .
  • Positional Effects: Fluorine at the 5-position (target compound) vs.
Amino Group Position
  • 3-Amino vs. 4-Amino: Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) lacks fluorine and has an amino group at position 3. This positional isomer may exhibit reduced hydrogen-bonding capacity and altered steric interactions, impacting its utility in asymmetric synthesis .
Ester Group Variation
  • Benzyl vs. tert-Butyl: The tert-butyl analog (CAS: 1932247-39-6) provides bulkier steric protection, which can influence reaction selectivity in multi-step syntheses. Benzyl esters are more labile under hydrogenolysis conditions, offering orthogonal deprotection strategies .

Biological Activity

Benzyl 3-amino-5-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a fluorine atom at the 5-position and an amino group at the 3-position, making it a versatile scaffold for various biological interactions. Its structure allows for selective binding to specific enzymes and receptors, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It can function as an inhibitor or activator, modulating biochemical pathways. Specifically, it has been investigated for its role as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. The compound's binding affinity and selectivity towards MAGL suggest that it could be utilized in treating conditions like pain and inflammation by enhancing endocannabinoid signaling .

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The reported IC50 values range from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of MAGL, with studies showing competitive inhibition patterns. The compound's interaction with MAGL has been characterized by Michaelis-Menten kinetics, revealing an IC50 value as low as 0.84 µM for some derivatives . This inhibition is particularly relevant in the context of cancer therapy, as MAGL plays a role in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity Cell Line IC50 Value (µM)
AntiproliferativeMDA-MB-23119.9
AntiproliferativeMCF-775.3
AntiproliferativeCOV31831.5
AntiproliferativeOVCAR-343.9
MAGL InhibitionIsolated Enzyme0.84

Synthetic Methods

Various synthetic routes have been developed to produce this compound while maintaining stereochemical integrity. These methods often involve multi-step reactions that incorporate the piperidine framework with fluorinated substituents .

Q & A

Q. What are the optimal synthetic routes for Benzyl 3-amino-5-fluoropiperidine-1-carboxylate, and how are purity and yield validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with fluorination of a piperidine precursor followed by amino group introduction and benzyl carboxylate protection. Key steps include:

  • Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor® for regioselective fluorination .
  • Amino Group Protection/Deprotection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are employed to prevent side reactions .
  • Purity Validation : HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and ≥95% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® AD-H column) to separate enantiomers .
  • X-ray Crystallography : Single-crystal diffraction studies resolve absolute configuration. SHELX programs (e.g., SHELXL) refine crystallographic data .
  • Optical Rotation : Compare measured [α]D values with literature data for (3R,5S) or (3S,5R) configurations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; toxicological data are limited, requiring ALARA (As Low As Reasonably Achievable) exposure principles .
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering nucleophilic substitution kinetics. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., LC-MS monitoring) .
  • Bioactivity : Fluorine enhances metabolic stability and membrane permeability. Assess via in vitro assays (e.g., microsomal stability tests) and LogP measurements .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Off-Target Screening : Use broad-panel receptor binding assays (e.g., CEREP’s BioPrint®) to identify confounding interactions .
  • Metabolite Profiling : LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) detects active metabolites that may explain discrepancies .

Q. How can computational modeling optimize this compound’s interactions with target enzymes?

Methodological Answer:

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to predict binding poses with enzymes (e.g., kinases or GPCRs). Validate with mutagenesis (e.g., alanine scanning) .
  • MD Simulations : Run 100+ ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .

Q. What analytical methods differentiate between structural analogs (e.g., chloro vs. fluoro derivatives)?

Methodological Answer:

  • Mass Spectrometry : HRMS distinguishes molecular weight differences (e.g., F = 18.9984 Da, Cl = 34.9689 Da) .
  • ¹⁹F NMR : Directly detects fluorine environment; chemical shifts vary by substitution pattern (δ = -180 to -210 ppm for CF groups) .
  • X-ray Diffraction : Resolves halogen-specific bond lengths (C–F ~1.39 Å vs. C–Cl ~1.76 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.